molecular formula C12H17NO2 B3029699 D-4-Isopropylphenylalanine CAS No. 755724-85-7

D-4-Isopropylphenylalanine

Cat. No. B3029699
M. Wt: 207.27 g/mol
InChI Key: CYHRSNOITZHLJN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-4-Isopropylphenylalanine, also known as D-IPA, is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. This amino acid is structurally similar to phenylalanine and is synthesized using a unique method.

Scientific Research Applications

D-4-Isopropylphenylalanine has been shown to have potential therapeutic applications in a variety of scientific research fields. One of the most promising applications is in the treatment of Parkinson's disease. Studies have shown that D-4-Isopropylphenylalanine can increase dopamine levels in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. D-4-Isopropylphenylalanine has also been shown to have potential applications in the treatment of depression, anxiety, and schizophrenia.

Mechanism Of Action

The mechanism of action of D-4-Isopropylphenylalanine is not fully understood, but it is believed to act as a dopamine precursor in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. By increasing dopamine levels in the brain, D-4-Isopropylphenylalanine may help to alleviate the symptoms of Parkinson's disease and other neurological disorders.

Biochemical And Physiological Effects

D-4-Isopropylphenylalanine has been shown to have a number of biochemical and physiological effects. Studies have shown that D-4-Isopropylphenylalanine can increase dopamine levels in the brain, which can improve motor function and alleviate symptoms of Parkinson's disease. D-4-Isopropylphenylalanine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase dopamine levels in the brain.

Advantages And Limitations For Lab Experiments

One of the major advantages of using D-4-Isopropylphenylalanine in lab experiments is its ability to increase dopamine levels in the brain. This makes it a valuable tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one of the limitations of using D-4-Isopropylphenylalanine is that it is a non-proteinogenic amino acid, which means that it cannot be incorporated into proteins. This limits its use in certain types of experiments.

Future Directions

There are a number of future directions for research on D-4-Isopropylphenylalanine. One area of research is the development of new synthesis methods that can produce D-4-Isopropylphenylalanine more efficiently. Another area of research is the investigation of D-4-Isopropylphenylalanine's potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of D-4-Isopropylphenylalanine and its effects on the brain.
Conclusion
In conclusion, D-4-Isopropylphenylalanine is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a unique method known as the Strecker synthesis and has been shown to increase dopamine levels in the brain, which can improve motor function and alleviate symptoms of Parkinson's disease. While there are limitations to its use in certain types of experiments, there are a number of future directions for research on D-4-Isopropylphenylalanine that could lead to new therapeutic applications and a better understanding of its mechanism of action.

Synthesis Methods

D-4-Isopropylphenylalanine is synthesized through a unique method known as the Strecker synthesis. This method involves the reaction of isobutyraldehyde, ammonia, and a cyanide source with a chiral catalyst to produce D-4-Isopropylphenylalanine. The chiral catalyst used in this synthesis is typically a chiral amine or a chiral acid. The Strecker synthesis is a versatile method that can be used to synthesize a wide range of amino acids.

properties

IUPAC Name

(2R)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRSNOITZHLJN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654417
Record name 4-Propan-2-yl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-4-Isopropylphenylalanine

CAS RN

755724-85-7
Record name 4-Propan-2-yl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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